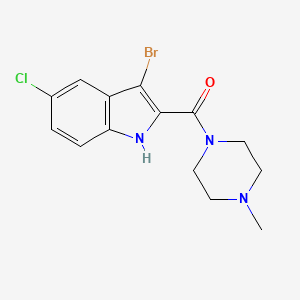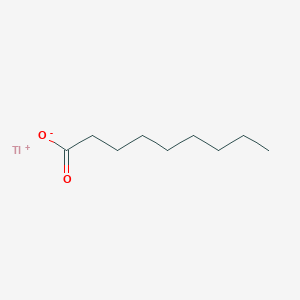
Thallium(1+) nonanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Thallium(1+) nonanoate can be synthesized through the reaction of thallium(I) hydroxide with nonanoic acid. The reaction typically occurs in an aqueous medium and involves the neutralization of the acid by the base, resulting in the formation of the thallium salt.
Industrial Production Methods: Industrial production of this compound may involve the use of thallium(I) nitrate or thallium(I) acetate as starting materials, which are reacted with nonanoic acid under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the product is purified through recrystallization or other separation techniques.
化学反应分析
Types of Reactions: Thallium(1+) nonanoate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) under certain conditions.
Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents.
Substitution: The nonanoate group can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, chlorine, and bromine can oxidize thallium(I) to thallium(III).
Reducing Agents: Sodium borohydride and other reducing agents can reduce thallium(III) to thallium(I).
Substitution Reactions: Ligands such as halides, phosphines, and amines can replace the nonanoate group under appropriate conditions.
Major Products Formed:
Oxidation: Thallium(III) compounds such as thallium(III) oxide.
Reduction: Thallium(I) compounds.
Substitution: Various thallium(I) complexes with different ligands.
科学研究应用
Thallium(1+) nonanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of thallium(1+) nonanoate involves its ability to interact with various molecular targets. Thallium ions can mimic potassium ions, allowing them to interfere with cellular processes such as energy production and ion transport. This interference can lead to the inhibition of enzymes such as Na+/K±ATPase, resulting in altered cellular metabolism and function.
相似化合物的比较
- Thallium(1+) acetate
- Thallium(1+) nitrate
- Thallium(1+) chloride
Comparison: Thallium(1+) nonanoate is unique due to the presence of the nonanoate group, which imparts specific properties such as hydrophobicity and potential biological activity. Compared to other thallium(I) compounds, this compound may exhibit different solubility, reactivity, and interactions with biological systems.
属性
CAS 编号 |
34244-92-3 |
|---|---|
分子式 |
C9H17O2Tl |
分子量 |
361.61 g/mol |
IUPAC 名称 |
nonanoate;thallium(1+) |
InChI |
InChI=1S/C9H18O2.Tl/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11);/q;+1/p-1 |
InChI 键 |
IOLRUEIWGYQRSX-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCC(=O)[O-].[Tl+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


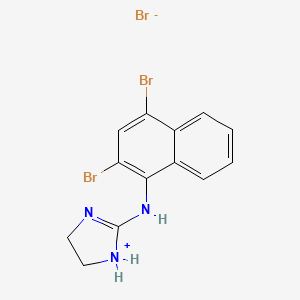
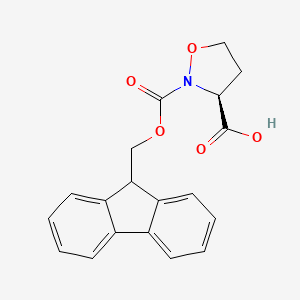


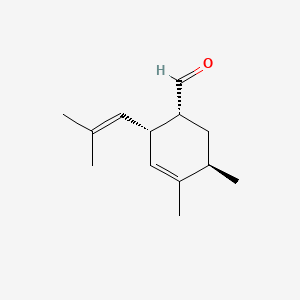
![2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13746851.png)
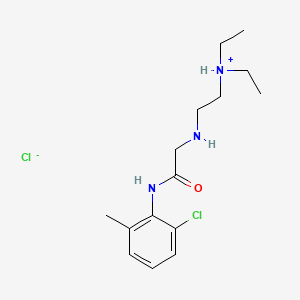
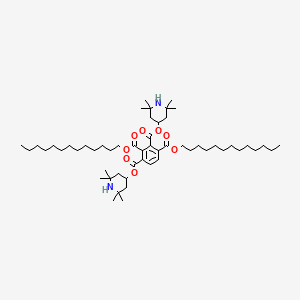
![Tetraethylammonium bis[malonato-(2-)]borate](/img/structure/B13746878.png)
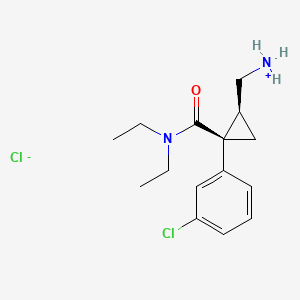
![[3-(3-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13746887.png)
![2,3-Dibromothieno[3,2-c]pyridine](/img/structure/B13746895.png)
![2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate](/img/structure/B13746901.png)
